molecular formula C19H17NO2 B427504 Ethyl 2-methyl-6-(2-naphthyl)nicotinate

Ethyl 2-methyl-6-(2-naphthyl)nicotinate

Cat. No.: B427504
M. Wt: 291.3g/mol
InChI Key: OAOFFAWHMYATOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-6-(2-naphthyl)nicotinate is a nicotinate ester derivative featuring a 2-methyl substituent at the pyridine C2 position and a 2-naphthyl group at C4. The 2-naphthyl moiety likely enhances lipophilicity and π-π stacking interactions, which could influence binding affinity in biological systems or optoelectronic properties in materials .

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3g/mol

IUPAC Name

ethyl 2-methyl-6-naphthalen-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C19H17NO2/c1-3-22-19(21)17-10-11-18(20-13(17)2)16-9-8-14-6-4-5-7-15(14)12-16/h4-12H,3H2,1-2H3

InChI Key

OAOFFAWHMYATOA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in enhances stability and lipophilicity compared to the electron-donating 2-naphthyl group in the target compound.
  • Functional Diversity : The pentose moiety in introduces carbohydrate-like properties, enabling unique biological interactions compared to purely aromatic systems.

Physicochemical Properties

  • Melting Points : The pyrazolyl derivative (5d) exhibits a high melting point (186–188°C) due to strong intermolecular interactions from the nitro and pyrazole groups . The target compound’s melting point is expected to be lower due to the flexible naphthyl group.
  • Solubility: The CF₃ group in and the methoxy group in improve solubility in organic solvents, whereas the 2-naphthyl group may favor non-polar environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.